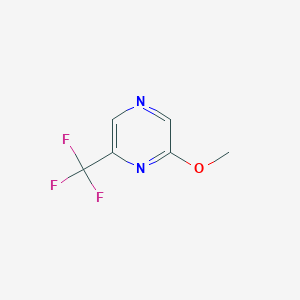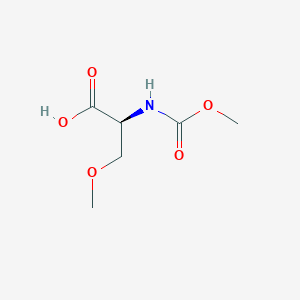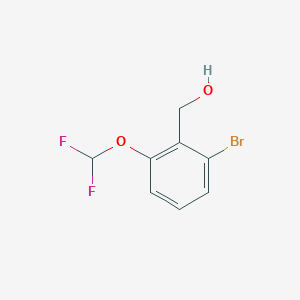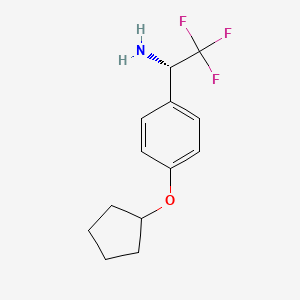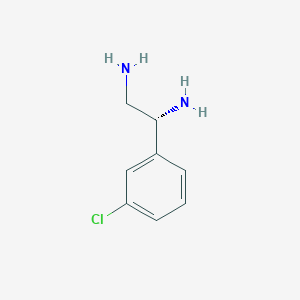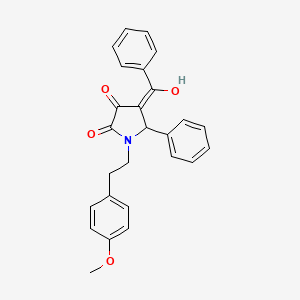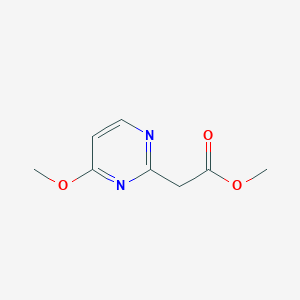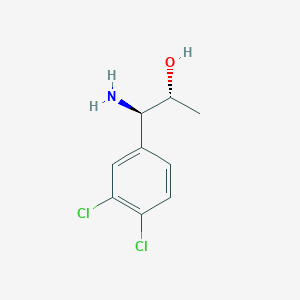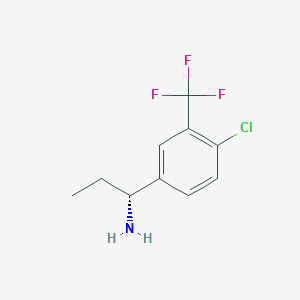![molecular formula C23H32O4SSi B13036252 (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate](/img/structure/B13036252.png)
(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate typically involves multiple steps, starting from simpler organic molecules The key steps include the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the formation of the hex-3-ene backbone through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for its application in large-scale industrial processes.
Chemical Reactions Analysis
Types of Reactions
(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanesulfonate group to a hydroxyl group or other reduced forms.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in multi-step synthesis.
Biology: The compound can be used in the modification of biomolecules for studying biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate involves its ability to undergo various chemical transformations. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The tert-butyldiphenylsilyl group provides steric protection, allowing selective reactions at other sites of the molecule. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (3E)-6[(Tert-butyldimethylsilyl)oxy]hex-3-ene-1-YL methanesulfonate
- (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL trifluoromethanesulfonate
Uniqueness
Compared to similar compounds, (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate offers unique reactivity due to the presence of the tert-butyldiphenylsilyl group, which provides steric hindrance and enhances selectivity in reactions. Its methanesulfonate group is also a versatile leaving group, making it suitable for a wide range of synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H32O4SSi |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
[(E)-6-[tert-butyl(diphenyl)silyl]oxyhex-3-enyl] methanesulfonate |
InChI |
InChI=1S/C23H32O4SSi/c1-23(2,3)29(21-15-9-7-10-16-21,22-17-11-8-12-18-22)27-20-14-6-5-13-19-26-28(4,24)25/h5-12,15-18H,13-14,19-20H2,1-4H3/b6-5+ |
InChI Key |
HIPBTRJVRPPRNQ-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC/C=C/CCOS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC=CCCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


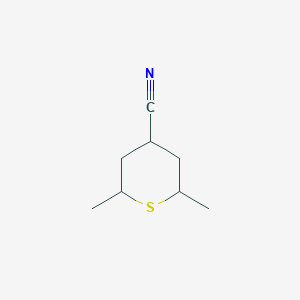
![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
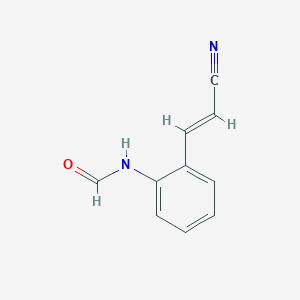
![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)
